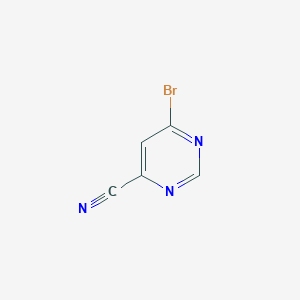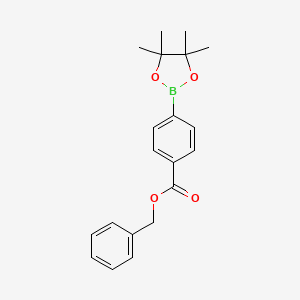
5-Amino-6-chloropyridine-3-carbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has shown robustness, synthesizing ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Applications De Recherche Scientifique
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
5-Amino-6-chloropyridine-3-carbonitrile serves as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives have been explored for their antibacterial activity, highlighting the potential of this compound in the development of new antimicrobial agents. Through a one-pot, three-component reaction, researchers have efficiently synthesized 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which were further reacted with hydrazine hydrate to prepare 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. The antibacterial efficacy of these compounds was evaluated, demonstrating their potential in medical research and pharmaceutical applications S. Rostamizadeh et al., 2013.
Structural and Mechanistic Insights
The structural and mechanistic aspects of reactions involving this compound derivatives have been studied, contributing to the understanding of their chemical behavior under various conditions. For example, research on the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has provided valuable insights into the chemical properties and reactivity of such compounds. This research enhances our understanding of the molecular structure and potential chemical transformations of this compound derivatives Chuanxiang Liu et al., 2013.
Anti-Inflammatory and Antimicrobial Activities
Several studies have explored the anti-inflammatory and antimicrobial activities of pyrimidine derivatives synthesized from this compound. These studies have led to the identification of compounds with significant biological activities, including anti-inflammatory and antimicrobial effects. The synthesis of novel pyrazolo[3,4-d]pyrimidines and their evaluation for anti-inflammatory activity using the carrageenan-induced paw oedema test in rats is one such example, illustrating the pharmaceutical potential of these compounds A. El-Dean et al., 2016.
Molecular Docking and Antimicrobial Screening
The antimicrobial activity of pyrimidine carbonitrile derivatives, including those synthesized from this compound, has been further confirmed through molecular docking studies and in vitro testing against various bacterial and fungal strains. These studies provide a deeper understanding of the interaction between the synthesized compounds and microbial targets, offering insights into their potential as antimicrobial agents Radhika Bhat and N. Begum, 2021.
Propriétés
IUPAC Name |
5-amino-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJCKRPVMJRUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)


![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)


![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)




![6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane](/img/structure/B1378967.png)

